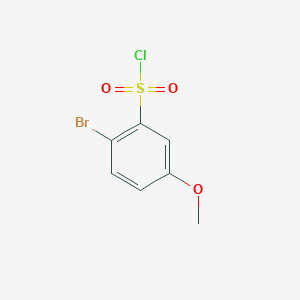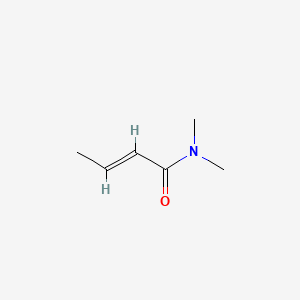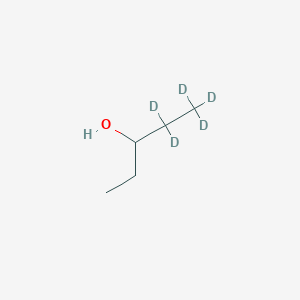
2-Brom-5-methoxybenzol-1-sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methoxybenzene-1-sulfonyl chloride, also known as 2-Bromo-5-methoxybenzene-1-sulfonyl chloride, is a useful research compound. Its molecular formula is C7H6BrClO3S and its molecular weight is 285.54274. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-methoxybenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxybenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Laborchemikalien
Diese Verbindung wird als Laborchemikalie verwendet {svg_1}. Sie wird aufgrund ihrer einzigartigen Eigenschaften in verschiedenen chemischen Reaktionen und Experimenten eingesetzt {svg_2}.
Synthese von Stoffen
2-Brom-5-methoxybenzol-1-sulfonylchlorid wird zur Synthese anderer Stoffe verwendet {svg_3}. Seine einzigartige Struktur macht es zu einem wertvollen Bestandteil bei der Herstellung neuer Verbindungen {svg_4}.
Herstellung von 2-(5-Brom-2-methoxyphenyl)benzofuran
Diese Verbindung wird zur Herstellung von 2-(5-Brom-2-methoxyphenyl)benzofuran verwendet {svg_5} {svg_6} {svg_7} {svg_8}. Dieses Derivat hat potenzielle Anwendungen in verschiedenen Forschungsbereichen {svg_9} {svg_10} {svg_11} {svg_12}.
Herstellung von 2-(5-Brom-2-methoxyphenyl)-1-methylpyrrol
this compound wird auch zur Herstellung von 2-(5-Brom-2-methoxyphenyl)-1-methylpyrrol verwendet {svg_13} {svg_14} {svg_15} {svg_16}. Dieses Derivat ist ein weiteres interessantes Gebiet in der wissenschaftlichen Forschung {svg_17} {svg_18} {svg_19} {svg_20}.
Herstellung von 2-(5-Brom-2-methoxyphenyl)benzoxazol
Diese Verbindung wird zur Herstellung von 2-(5-Brom-2-methoxyphenyl)benzoxazol verwendet {svg_21} {svg_22} {svg_23} {svg_24}. Dieses Derivat hat potenzielle Anwendungen in verschiedenen Forschungsbereichen {svg_25} {svg_26} {svg_27} {svg_28}.
Synthese von N-(4-Ethylbenzoyl)-2-methoxybenzolsulfonamid
this compound wird zur Synthese von N-(4-Ethylbenzoyl)-2-methoxybenzolsulfonamid verwendet {svg_29} {svg_30} {svg_31} {svg_32}. Dieses Derivat ist ein weiteres interessantes Gebiet in der wissenschaftlichen Forschung {svg_33} {svg_34} {svg_35} {svg_36}.
Safety and Hazards
Wirkmechanismus
Target of Action
Mode of Action
2-Bromo-5-methoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It may be used in the preparation of various heteroarylbenzene derivatives , suggesting its potential role in synthetic chemistry.
Result of Action
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride include temperature and moisture. The compound is sensitive to moisture and should be stored at a temperature between 2-8°C .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-methoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It is commonly used in the synthesis of sulfonamides, which are known to interact with enzymes such as carbonic anhydrase. The interaction between 2-Bromo-5-methoxybenzene-1-sulfonyl chloride and these enzymes typically involves the formation of a covalent bond with the enzyme’s active site, leading to enzyme inhibition .
Cellular Effects
The effects of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and altering gene expression patterns .
Molecular Mechanism
At the molecular level, 2-Bromo-5-methoxybenzene-1-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This reaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, 2-Bromo-5-methoxybenzene-1-sulfonyl chloride can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to 2-Bromo-5-methoxybenzene-1-sulfonyl chloride can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity. At higher doses, it can cause significant adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .
Metabolic Pathways
2-Bromo-5-methoxybenzene-1-sulfonyl chloride is involved in various metabolic pathways, particularly those related to sulfonamide metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-methoxybenzene-1-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially taken up by certain cell types or tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2-bromo-5-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYMSNAGJFGCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939197 |
Source


|
| Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179251-57-1 |
Source


|
| Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)




